UNC9994 hydrochloride

Functional selectivity D2R signaling bias cAMP antagonism

Standard D2R agonists like aripiprazole retain Gi-mediated cAMP activity (51%), confounding β-arrestin pathway studies. UNC9994 solves this: complete cAMP antagonism + 91% β-arrestin-2 efficacy (Tango assay, EC50=6.1 nM). Validated in MK-801, Grin1, and pituitary tumor models. • Functional selectivity: D2R binding Ki=79 nM; no Gi cAMP agonism • A2AR-dependent efficacy: reduces PCP/AMPH hyperlocomotion (wild-type only) • Pituitary tumor growth inhibition via ROS/NDUFA1 downregulation

Molecular Formula C21H23Cl3N2OS
Molecular Weight 457.8 g/mol
Cat. No. B611587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC9994 hydrochloride
SynonymsUNC9994, UNC 9994, UNC-9994
Molecular FormulaC21H23Cl3N2OS
Molecular Weight457.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=C(C(=CC=C2)Cl)Cl)CCCOC3=CC4=C(C=C3)SC=N4.Cl
InChIInChI=1S/C21H22Cl2N2OS.ClH/c22-18-4-1-3-17(21(18)23)15-7-10-25(11-8-15)9-2-12-26-16-5-6-20-19(13-16)24-14-27-20;/h1,3-6,13-15H,2,7-12H2;1H
InChIKeyMTDQOQYYKZUEEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNC9994 Hydrochloride: β-Arrestin–Biased D2R Agonist


UNC9994 hydrochloride (CAS 2108826-33-9) is a functionally selective β-arrestin–biased dopamine D2 receptor (D2R) agonist developed as an analog of aripiprazole [1]. It selectively activates β-arrestin recruitment and signaling while acting as an antagonist of Gi/o protein-mediated cAMP production, representing a unique pharmacological probe for dissecting D2R signal transduction pathways [2]. UNC9994 displays a Ki of 79 nM for D2R binding and an EC50 of 6.1 nM in the Tango β-arrestin-2 translocation assay [3].

Why UNC9994 Hydrochloride Cannot Be Substituted


UNC9994 cannot be substituted with generic D2R agonists (e.g., quinpirole), standard antipsychotics (e.g., haloperidol, aripiprazole), or even other β-arrestin–biased D2R ligands (e.g., UNC9975, UNC0006) because it possesses a distinct and quantifiable functional selectivity profile across multiple orthogonal assays [1]. Unlike aripiprazole, which retains substantial Gi-mediated cAMP activity (EC50 = 38 nM, Emax = 51%), UNC9994 demonstrates complete functional antagonism of Gi-regulated cAMP production while maintaining β-arrestin-2 partial agonism [2]. Moreover, among the UNC-series biased ligands, UNC9994 exhibits the highest β-arrestin-2 efficacy (Emax = 91% in Tango assay vs. 43% for UNC9975 and 47% for UNC0006) and displays a unique rank-order potency shift across different β-arrestin recruitment assay platforms, reflecting a distinct signaling fingerprint that cannot be replicated by structural analogs [3].

UNC9994 Hydrochloride: Head-to-Head Evidence


cAMP and β-Arrestin-2 Bias: UNC9994 vs. Aripiprazole

UNC9994 differentiates from its parent scaffold aripiprazole by demonstrating complete functional antagonism of Gi-mediated cAMP production while exhibiting significantly higher maximal efficacy for β-arrestin-2 recruitment [1]. In head-to-head comparison, aripiprazole retains partial agonist activity in the cAMP assay, whereas UNC9994 exhibits no detectable cAMP activation [1]. Simultaneously, UNC9994 achieves a higher Emax (91% vs. 73%) in the Tango β-arrestin-2 translocation assay [2].

Functional selectivity D2R signaling bias cAMP antagonism

β-Arrestin-2 Efficacy: UNC9994 vs. UNC9975/UNC0006

Among the three UNC-series β-arrestin–biased D2R ligands, UNC9994 demonstrates substantially higher maximal efficacy (Emax) for β-arrestin-2 translocation in the Tango assay [1]. UNC9994 achieves an Emax of 91% (±3%), compared to 43% (±0.5%) for UNC9975 and 47% (±1%) for UNC0006 [1]. The efficacy difference between UNC9994 and its closest analog UNC0006 is 44 percentage points (91% vs. 47%) [1].

β-arrestin-2 recruitment Biased agonism Efficacy comparison

In Vivo Antipsychotic-Like Activity Requires β-Arrestin-2

The antipsychotic-like activity of UNC9994 is mechanistically dependent on β-arrestin-2, as demonstrated by complete loss of efficacy in β-arrestin-2 knockout mice [1]. In wild-type mice, UNC9994 (0.25 mg/kg, i.p.) markedly inhibited PCP-induced hyperlocomotion, whereas this effect was completely abolished in β-arrestin-2 knockout mice [1]. This genetic validation confirms that UNC9994's in vivo activity is mediated specifically through β-arrestin signaling, not through residual G protein pathways [2].

In vivo efficacy β-arrestin-2 knockout Antipsychotic activity

Assay-Dependent β-Arrestin-2 Recruitment Profiles

UNC9994 exhibits a unique rank-order potency profile across orthogonal β-arrestin-2 recruitment assay platforms that distinguishes it from UNC9975 and UNC0006 [1]. In the Tango assay, UNC9994 (EC50 = 6.1 nM) is less potent than UNC9975 (1.1 nM) and UNC0006 (1.2 nM), but in the DiscoveRx assay, UNC9994's EC50 shifts dramatically to 448 nM, representing a 73-fold reduction in apparent potency [2]. In the BRET assay, UNC9994 displays an EC50 >1,000 nM with Emax >50% [3]. This platform-dependent potency variation constitutes a distinct signaling fingerprint [1].

Assay platform comparison β-arrestin recruitment Signaling fingerprint

5-HT2A Antagonism vs. Other Biased D2R Agonists

UNC9994 possesses a defined polypharmacology profile that distinguishes it from other β-arrestin–biased D2R ligands: it acts as an antagonist at 5-HT2A and 5-HT2B receptors while functioning as an agonist at 5-HT2C and 5-HT1A receptors . This receptor activity profile is not reported for UNC9975 or UNC0006 in the primary discovery literature, which focused exclusively on D2R functional selectivity [1].

Serotonin receptor Polypharmacology 5-HT2A antagonism

Structural Distinction from Aripiprazole

UNC9994 (C21H23Cl3N2OS, MW 457.84) is a structurally defined analog of aripiprazole with a distinct chemical identity: CAS 2108826-33-9 (hydrochloride salt) . Comprehensive structure-functional selectivity relationship (SFSR) studies across four regions of the aripiprazole scaffold identified the specific modifications that confer UNC9994's β-arrestin–biased profile [1]. This structural characterization enables reproducible procurement and experimental replication, unlike poorly characterized biased ligands.

Structure-activity relationship Aripiprazole analog Chemical probe

UNC9994 Hydrochloride: Research Applications


β-Arrestin-2 vs. G Protein Pathway Dissection

UNC9994 is the preferred chemical probe for experiments requiring isolation of β-arrestin-2 signaling without concurrent Gi/o protein activation. Unlike aripiprazole, which retains 51% Gi-mediated cAMP agonism, UNC9994 exhibits complete cAMP antagonism while maintaining high β-arrestin-2 efficacy (Emax = 91%) [1]. This unique functional selectivity profile enables researchers to attribute observed cellular and behavioral effects specifically to β-arrestin-dependent signaling, supported by validation in β-arrestin-2 knockout models [2].

Antipsychotic Efficacy in Schizophrenia Models

UNC9994 has demonstrated antipsychotic-like activity in multiple preclinical models, including MK-801-treated animals (NMDAR hypofunction model) and Grin1 knockdown mice, both at 0.25 mg/kg i.p. dosing [1]. Combination studies show that low-dose UNC9994 (0.25 mg/kg) co-administered with haloperidol (0.15 mg/kg) reduces hyperactivity, reverses PPI deficits, and improves cognitive function in Y-maze and Puzzle box tests [1]. The synergistic effect on pAkt-S473 phosphorylation provides a quantifiable biochemical endpoint for mechanistic studies [1].

β-Arrestin-2 in Pituitary Adenoma Suppression

UNC9994 has been validated as a tool compound for studying D2R-mediated pituitary tumor suppression. Research demonstrates that β-arrestin-2 signaling, but not G protein pathways, mediates the anti-growth effects of D2R agonists in pituitary adenomas [1]. UNC9994 inhibits pituitary tumor cell growth in vitro and in vivo via induction of intracellular reactive oxygen species through downregulation of mitochondrial complex I subunit NDUFA1 [1]. This mechanism is distinct from G protein–biased agonists like MLS1547, making UNC9994 essential for isolating β-arrestin-2–dependent anti-tumor effects [1].

D2R-A2AR Heteromerization and Cross-Talk

UNC9994 is a critical tool for investigating the role of adenosine A2A receptor (A2AR) in D2R-mediated β-arrestin signaling. BRET studies show that UNC9994 promotes β-arrestin-2 recruitment only when A2AR/D2R heteromers are expressed [1]. In vivo, UNC9994 reduces PCP- and AMPH-induced hyperlocomotion in wild-type mice but fails to reduce PCP-induced hyperlocomotion in A2AR knockout mice [1]. This A2AR-dependent efficacy provides a validated experimental paradigm for studying receptor heteromerization in antipsychotic drug action [1].

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